molecular formula C11H8ClNO2 B8052797 Methyl 6-chloroisoquinoline-3-carboxylate

Methyl 6-chloroisoquinoline-3-carboxylate

Cat. No. B8052797
M. Wt: 221.64 g/mol
InChI Key: TYUKZDMEMKCPAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloroisoquinoline-3-carboxylate is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-chloroisoquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloroisoquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

methyl 6-chloroisoquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUKZDMEMKCPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CC(=CC2=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloroisoquinoline-3-carboxylate

Synthesis routes and methods

Procedure details

DBU (2.36 mL, 15.2 mmol) and methyl{[(benzyloxy)carbonyl]amino}(dimethoxyphosphoryl)acetate (5.02 g, 15.2 mmol) are dissolved in CH2Cl2 (75 mL). The resulting solution is added drop-wise to a solution of 4-chlorophthalaldehyde (2.31 g, 13.8 mmol) in CH2Cl2 (100 mL) at 0° C. The reaction is stirred for 1 hour at 0° C. and then for 18 hours at rt. The volatiles are evaporated to yield a yellow oil, which is dissolved in CHCl3 (10 mL). DBU (2.36 mL, 15.2 mmol) and TFAA (2.15 mL, 15.2 mmol) are added. The reaction is stirred under N2 for 3 hours and is quenched with 150 mL of saturated NaHCO3 solution. The organic layer is separated, and the aqueous layer is extracted with 2×150 mL of CHCl3. The combined organic layers are dried (MgSO4), filtered, and concentrated to a yellow oil. This mixture is purified by column chromatography using a step gradient of 25% to 45% EtOAc in hexanes in 5% increments. Product containing fractions are concentrated, dissolved in MeOH and loaded onto a column of AGW-×2 resin (H+ form). The column is rinsed with MeOH, and the product is eluted with a solution of 5% TEA in MeOH. The product is concentrated from MeOH/MeCN several times to yield methyl 6-chloroisoquinoline-3-carboxylate as a white solid in 67% purity by HPLC (0.810 g).
Name
Quantity
2.36 mL
Type
reactant
Reaction Step One
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.36 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.15 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

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